N-(2-phenylethyl)-1-pyrrolidinecarbothioamide
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Overview
Description
N-(2-phenylethyl)-1-pyrrolidinecarbothioamide, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1980s by a Russian pharmaceutical company and has since gained popularity as a cognitive enhancer. Phenylpiracetam is a derivative of piracetam, which is a nootropic drug that was first discovered in the 1960s. However, Phenylpiracetam is considered to be more potent than piracetam.
Mechanism of Action
The exact mechanism of action of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in the regulation of cognitive function, mood, and motivation.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. In addition, N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has been shown to have antioxidant properties, which may help to protect the brain from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has a number of advantages for use in lab experiments. It is a potent cognitive enhancer that has been extensively studied for its effects on memory, attention, and learning. In addition, N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in lab experiments.
However, there are also some limitations to the use of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. In addition, the synthesis of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam is a complex process that requires a high level of expertise and specialized equipment.
Future Directions
There are a number of future directions for research on N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam. One area of interest is the potential use of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is interest in studying the long-term effects of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam use on cognitive function and brain health.
Conclusion:
N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam is a nootropic drug that has gained popularity as a cognitive enhancer. It has been extensively studied for its effects on memory, attention, and learning, and has shown potential for use in the treatment of neurological disorders. While there are some limitations to the use of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam in lab experiments, it remains a promising compound for future research.
Synthesis Methods
The synthesis of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam involves the reaction of 2-phenylethylamine with ethyl chloroformate to produce ethyl 2-phenylethylcarbamate. This intermediate is then reacted with thioamide to produce N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam. The synthesis of N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, N-(2-phenylethyl)-1-pyrrolidinecarbothioamidetam has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-(2-phenylethyl)pyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c16-13(15-10-4-5-11-15)14-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVHVSGGSGHTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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